OT-R antagonist 2
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Overview
Description
Preparation Methods
The synthesis of LS-192629 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial production methods for LS-192629 are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency .
Chemical Reactions Analysis
LS-192629 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
LS-192629 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions to study binding affinities and reaction mechanisms.
Biology: Employed in biological assays to investigate the role of oxytocin receptors in cellular processes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
LS-192629 exerts its effects by antagonizing the oxytocin receptor, thereby inhibiting the binding of oxytocin. This inhibition disrupts the downstream signaling pathways that are typically activated by oxytocin, leading to altered physiological responses . The molecular targets involved include the oxytocin receptor and associated G-protein coupled signaling pathways .
Comparison with Similar Compounds
LS-192629 is unique compared to other oxytocin receptor antagonists due to its specific binding affinity and selectivity. Similar compounds include:
Atosiban: Another oxytocin receptor antagonist used clinically to inhibit preterm labor.
LS-192629 stands out due to its novel mechanism of action and potential for broader therapeutic applications .
Properties
IUPAC Name |
(2S,4E)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)/b30-23+/t25-,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXGJPAYWMFXSF-OLFRMSBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N/OC)/C[C@H]3C(=O)NC[C@H](C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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